1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)-
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Overview
Description
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C19H18O3 This compound is known for its unique structure, which includes two methoxyphenyl groups attached to a pentadiynone backbone
Preparation Methods
The synthesis of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product . The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours, followed by purification through recrystallization.
Chemical Reactions Analysis
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of various polymers and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell growth . The compound’s methoxy groups play a crucial role in its activity, as they can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be compared to other similar compounds, such as:
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: This compound has a similar structure but differs in the position of the double bonds.
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
The uniqueness of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- lies in its specific arrangement of methoxy groups and the pentadiynone backbone, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
34793-63-0 |
---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
1,5-bis(4-methoxyphenyl)penta-1,4-diyn-3-one |
InChI |
InChI=1S/C19H14O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,1-2H3 |
InChI Key |
NINRYTKTCIYKTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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